2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Description

Nomenclature and Structural Classification

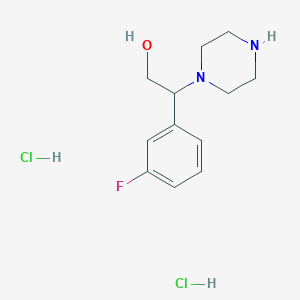

2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride possesses the Chemical Abstracts Service registry number 1311318-09-8 and represents a substituted piperazine derivative with distinct structural features. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary functional groups and their positional relationships within the molecular framework. The molecular formula C12H19Cl2FN2O encompasses the base structure plus two hydrochloride salt components, reflecting the compound's ionic nature in its stable crystalline form.

The structural architecture centers on a six-membered piperazine ring system, which serves as the core heterocyclic scaffold. This piperazine ring features nitrogen atoms at positions 1 and 4, with one nitrogen bearing a 2-(3-fluorophenyl)ethan-1-ol substituent. The 3-fluorophenyl group introduces both electronic and steric modifications to the base piperazine structure, while the ethanol moiety provides additional hydrogen bonding capability and influences the compound's overall polarity profile.

Detailed structural analysis reveals specific connectivity patterns that distinguish this compound from related derivatives. The Simplified Molecular Input Line Entry System notation C1CN(CCN1)C(CO)C2=CC(=CC=C2)F precisely describes the atomic connectivity, with the fluorine atom positioned at the meta position of the phenyl ring. This positional specificity significantly impacts the compound's electronic distribution and potential biological activity compared to ortho or para-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C12H19Cl2FN2O |

| Molecular Weight | 297.19 g/mol |

| Chemical Abstracts Service Number | 1311318-09-8 |

| Simplified Molecular Input Line Entry System | Cl.Cl.OCC(c1cccc(F)c1)N1CCNCC1 |

| International Chemical Identifier | InChI=1S/C12H17FN2O/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of piperazine chemistry, which has been a cornerstone of pharmaceutical research for several decades. Substituted piperazines have gained prominence since their initial recognition as versatile synthetic intermediates and bioactive scaffolds. The incorporation of fluorine atoms into phenylpiperazine structures represents a strategic advancement in medicinal chemistry, aimed at modulating pharmacological properties through halogen substitution.

Research into fluorophenylpiperazine derivatives gained momentum following the identification of para-fluorophenylpiperazine as a psychoactive compound with specific receptor binding properties. The systematic exploration of positional isomers, including meta-substituted derivatives like the compound under examination, emerged from structure-activity relationship studies seeking to optimize biological activity while minimizing undesired effects. The discovery that fluorine substitution at different aromatic positions significantly alters compound behavior prompted extensive investigation into various fluorophenylpiperazine analogs.

Contemporary synthetic methodologies have enabled the efficient preparation of complex piperazine derivatives through advanced coupling reactions and functional group manipulations. The development of this compound likely emerged through systematic structural modifications aimed at introducing hydroxyl functionality while maintaining the core fluorophenylpiperazine framework. Recent patent literature and synthetic studies have documented various approaches to similar compounds, reflecting ongoing interest in this chemical class.

The historical progression from simple piperazine derivatives to complex substituted analogs demonstrates the evolution of synthetic organic chemistry capabilities. Early piperazine compounds were primarily limited to basic structural modifications, whereas modern techniques allow for precise positional control and functional group introduction. This compound represents the culmination of these synthetic advances, combining multiple structural elements in a single molecule designed for specific applications.

Position in Fluorophenylpiperazine Chemical Family

This compound occupies a distinctive position within the extensive fluorophenylpiperazine chemical family, which encompasses numerous structural variants characterized by different substitution patterns and functional group arrangements. The family includes ortho-substituted, meta-substituted, and para-substituted derivatives, each exhibiting unique properties based on fluorine positioning. This compound belongs specifically to the meta-substituted subclass, distinguished by fluorine placement at the 3-position of the phenyl ring.

Comparative analysis with related family members reveals important structure-property relationships. Para-fluorophenylpiperazine, for example, demonstrates specific serotonin receptor binding characteristics and has been extensively studied for its psychoactive properties. Meta-substituted analogs, including the compound under examination, typically exhibit different binding profiles and biological activities due to altered electronic and steric properties imparted by the fluorine atom's position.

The fluorophenylpiperazine family has expanded significantly through systematic structural modifications designed to explore chemical space around the core piperazine scaffold. Multiple substitution patterns have been investigated, including 2,3-dichlorophenylpiperazine and 3,4-difluorophenylpiperazine variants, each contributing unique insights into structure-activity relationships. These compounds serve as valuable tools for understanding how specific substitutions influence molecular behavior and biological activity.

| Compound Class | Substitution Pattern | Example Compounds |

|---|---|---|

| Ortho-substituted | 2-position | 2-Chlorophenylpiperazine, 2-Methylphenylpiperazine |

| Meta-substituted | 3-position | 3-Chlorophenylpiperazine, 3-Fluorophenylpiperazine derivatives |

| Para-substituted | 4-position | 4-Fluorophenylpiperazine, 4-Chlorophenylpiperazine |

| Multiple substitutions | Various positions | 2,3-Dichlorophenylpiperazine, 3,4-Difluorophenylpiperazine |

The unique structural features of this compound, particularly the presence of the ethanol functionality, distinguish it from simpler fluorophenylpiperazine analogs. This additional functional group significantly modifies the compound's physicochemical properties, including solubility, hydrogen bonding capacity, and potential for further chemical modification. The hydrochloride salt form enhances water solubility and provides improved handling characteristics compared to the free base form.

Recent synthetic studies have demonstrated the versatility of piperazine chemistry in pharmaceutical development, with numerous approved drugs containing piperazine scaffolds. The fluorophenylpiperazine subfamily continues to attract research attention due to its proven utility in medicinal chemistry applications. The compound's position within this family reflects both historical developments in piperazine chemistry and contemporary efforts to create novel bioactive molecules through systematic structural modification.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15;;/h1-3,8,12,14,16H,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNTZZFQQORWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC(=CC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol Intermediate

A common approach is the nucleophilic substitution of a 2-chloro-1-(3-fluorophenyl)ethanone or related halogenated intermediate with piperazine under controlled conditions.

- Starting Materials: 2-chloro-1-(3-fluorophenyl)ethanone (or similar halogenated ethanone)

- Reaction Conditions: The halogenated ethanone is reacted with piperazine in a polar aprotic solvent such as acetone or ethanol, often in the presence of a base like potassium carbonate and sometimes a catalytic amount of potassium iodide to facilitate halide displacement.

- Temperature: Typically around 60 °C

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress.

- Yields: Reported yields for similar alkylation reactions range from 44% to 78%.

Hydrolysis and Reduction to Ethan-1-ol

If the intermediate is an acetonitrile or ketone derivative, hydrolysis or reduction steps are employed to convert it to the ethan-1-ol structure.

- Hydrolysis: Acid or base-mediated hydrolysis of nitrile intermediates in aqueous or aqueous-alcoholic media at elevated temperatures (e.g., 90–95 °C) can yield the corresponding carboxylic acid or alcohol derivatives.

- Reduction: Ketone intermediates may be reduced to the corresponding alcohols using suitable reducing agents such as sodium borohydride or catalytic hydrogenation, depending on substrate sensitivity.

Formation of Dihydrochloride Salt

The free base 2-(3-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is converted to the dihydrochloride salt by treatment with hydrochloric acid:

- Procedure: The free base is dissolved in a suitable solvent (e.g., ethanol or water), and concentrated hydrochloric acid is added dropwise under stirring.

- Temperature: Ambient to slightly elevated temperatures (e.g., up to 45 °C) to promote salt formation.

- Isolation: The dihydrochloride salt precipitates as a crystalline solid, which is filtered, washed, and dried.

- Advantages: The dihydrochloride salt form improves compound stability, handling, and solubility for pharmaceutical use.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of halogenated ethanone with piperazine | Piperazine, K2CO3, KI catalyst, acetone, 60 °C, 3 h | 44–78 | Monitored by HPLC; yields vary by substrate |

| Hydrolysis of nitrile intermediate | Acidic hydrolysis, aqueous-alcoholic medium, 90–95 °C, 90 min | ~85 | Followed by extraction and crystallization |

| Reduction of ketone to alcohol | NaBH4 in ethanol, 0–25 °C, 1–2 h | 80–90 | Mild conditions to avoid over-reduction |

| Formation of dihydrochloride salt | HCl addition in ethanol/water, room temp to 45 °C | >90 | Crystalline dihydrochloride salt isolation |

Research Findings and Optimization

- Base and Solvent Effects: Use of potassium carbonate as base and acetone as solvent provides optimal alkylation yields and purity.

- Catalyst Role: Potassium iodide catalyzes halide displacement, improving reaction rates and yields.

- Hydrolysis Conditions: Acidic hydrolysis at elevated temperatures is preferred for nitrile intermediates to avoid side reactions and maximize yield.

- Salt Formation: Controlled addition of hydrochloric acid prevents over-acidification and ensures high purity of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various derivatives depending on the substituents involved.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:

- Antidepressant Activity : Piperazine derivatives are known to exhibit antidepressant properties. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant effects .

- Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic effects due to their ability to modulate dopamine receptors. The fluorine atom may enhance the lipophilicity and bioavailability of the drug .

Neuropharmacology

Research indicates that compounds with piperazine structures can interact with neurotransmitter systems:

- Serotonin Receptor Modulation : The compound may act on serotonin receptors (5-HT), which are vital in mood regulation and anxiety disorders. Its potential as a selective serotonin reuptake inhibitor (SSRI) warrants further investigation .

Materials Science

The unique properties of this compound can be explored in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific electrical or thermal properties due to its functional groups .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring contributes to its pharmacological activity. The compound may modulate signaling pathways and biochemical processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperazine derivatives are analyzed below:

Structural Analogues

Key Comparisons

Substituent Effects on Activity: The 3-fluorophenyl group in the target compound may enhance lipid solubility and CNS penetration compared to non-fluorinated analogs (e.g., hydroxyzine’s chlorophenyl group). Fluorine’s electronegativity could also influence receptor binding affinity . Piperazine side chain modifications: Hydroxyzine and cetirizine derivatives use ethoxyethanol or acetic acid groups, which improve water solubility and oral bioavailability. The target compound’s ethanol group may offer similar advantages but with reduced metabolic stability compared to esterified analogs (e.g., ethyl esters in ) .

Therapeutic Potential: Unlike fluphenazine (antipsychotic), the target compound lacks a phenothiazine core, suggesting a different mechanism (e.g., H1 antagonism rather than dopamine blockade). However, its fluorophenyl group could confer mild antipsychotic properties, as seen in trifluoromethyl derivatives .

Synthetic and Physicochemical Properties :

- The dihydrochloride salt form is common among piperazine derivatives (e.g., hydroxyzine, fluphenazine) to enhance solubility. However, melting points and stability data for the target compound are unreported, limiting direct comparisons .

- The synthesis of fluorinated piperazine derivatives (e.g., ) often involves multi-step reactions with fluorobenzoyl intermediates, suggesting similar complexity for the target compound .

Biological Activity

2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, identified by CAS number 1311318-09-8, is a chemical compound with potential therapeutic applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17N2OF·2HCl

- Molecular Weight : 260.74 g/mol

- SMILES Notation : C1CN(CCN1)C(CO)C2=CC(=CC=C2)F

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential effects on various cellular pathways. Compounds containing piperazine rings are known to exhibit activity as serotonin and dopamine receptor modulators, which may contribute to their therapeutic effects in treating psychiatric disorders.

Pharmacological Activity

Research indicates that compounds similar in structure to this compound can exhibit a range of biological activities:

- Antidepressant Effects :

- Antitumor Activity :

- Neuroprotective Effects :

Research Findings and Case Studies

Several studies have assessed the biological activity of related compounds:

Table 1: Biological Activity of Piperazine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PARP Inhibition | 57.3 | |

| Compound B | Cytotoxicity (MCF7) | 0.010 | |

| Compound C | Serotonin Reuptake Inhibition | 15.6 |

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of piperazine derivatives on MCF7 breast cancer cells, compounds structurally similar to this compound were tested. The results indicated significant inhibition of cell proliferation at concentrations as low as 0.010 µM, highlighting the potential for developing new anticancer therapies based on this scaffold .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm the fluorophenyl (δ ~7.0–7.5 ppm) and piperazine (δ ~2.5–3.5 ppm) moieties. ¹⁹F NMR can verify fluorine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺]⁺ for C₁₂H₁₇FCl₂N₂O: calc. 307.07) .

- IR : Detect hydroxyl (ν ~3200–3400 cm⁻¹) and piperazine (ν ~2800–3000 cm⁻¹) groups .

How do forced degradation studies inform stability under stress conditions?

Advanced Research Question

Protocol :

- Acidic/Basic Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative Stress : 3% H₂O₂ at 25°C for 6h.

- Photolysis : Exposure to UV light (ICH Q1B) .

Outcomes : - Major degradation products include hydroxylated or oxidized derivatives (identified via LC-MS) .

- Stability ranking: Oxidative > acidic > photolytic (based on fluphenazine analogs) .

Which receptor binding assays evaluate pharmacological activity?

Intermediate Research Question

- H₁ Receptor Antagonism : Radioligand displacement assays using [³H]-pyrilamine in guinea pig ileum membranes (IC₅₀ < 100 nM for potent analogs) .

- Serotonin Receptor (5-HT₃) Affinity : Competitive binding with [³H]-GR65630 in HEK-293 cells .

Fluorophenyl Impact : Fluorine enhances lipophilicity and receptor binding (logP ~2.5 vs. ~2.0 for non-fluorinated analogs) .

How can conflicting solubility data from different labs be resolved?

Advanced Research Question

Method Harmonization :

Solvent System : Use standardized buffers (e.g., PBS pH 7.4) and control temperature (25°C ± 0.5).

Analytical Consistency : Validate via nephelometry (turbidity) and HPLC quantification .

Case Study : Hydroxyzine dihydrochloride showed 12 mg/mL solubility in water, differing by <5% across labs after protocol alignment .

What role does the 3-fluorophenyl group play in metabolic stability?

Advanced Research Question

- Cytochrome P450 Inhibition : Fluorine reduces CYP3A4-mediated oxidation (t₁/₂ increased by ~30% vs. non-fluorinated analogs) .

- In Vivo Half-Life : In rodent models, fluorinated analogs showed 8–12h half-life vs. 4–6h for non-fluorinated .

How are process-related impurities identified and controlled?

Intermediate Research Question

What computational methods predict SAR for piperazine derivatives?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with H₁ receptors (e.g., piperazine nitrogen forms H-bonds with Asp107) .

- QSAR Models : LogP and polar surface area (PSA) correlate with blood-brain barrier permeability (optimal PSA < 80 Ų) .

How is method validation performed for novel analytical techniques?

Intermediate Research Question

Parameters per ICH Q2(R1) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.